1-Iodo-3-methylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

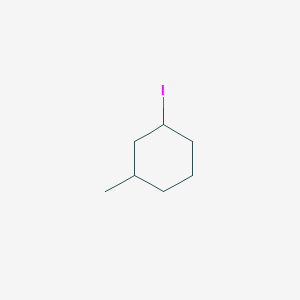

1-Iodo-3-methylcyclohexane is a chemical compound with the molecular formula C7H13I . It has an average mass of 224.083 Da and a monoisotopic mass of 224.006180 Da .

Molecular Structure Analysis

The molecular structure of 1-Iodo-3-methylcyclohexane consists of a cyclohexane ring with a methyl group (CH3) attached to one carbon and an iodine atom attached to a different carbon . The InChI code for this compound is 1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis

1-Iodo-3-methylcyclohexane, being an alkyl halide, can undergo various types of reactions. For instance, when treated with a strong base, it can undergo elimination reactions to form alkenes . The exact products can depend on the conditions and the base used .Physical And Chemical Properties Analysis

1-Iodo-3-methylcyclohexane has a density of 1.5±0.1 g/cm3, a boiling point of 202.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 77.6±13.1 °C . The compound is a liquid at room temperature .Scientific Research Applications

Molecular Structure and Conformation

One study focused on the molecular structure and conformational properties of 1-methyl-1-silacyclohexane, determined through gas electron diffraction and low-temperature NMR, alongside quantum chemical calculations. This research provides insights into the preferred conformations of substituted cyclohexanes, which is relevant for understanding the behavior of 1-Iodo-3-methylcyclohexane in various chemical contexts (Arnason et al., 2002).

Kinetic Modeling and Combustion

Another study on the pyrolysis and combustion of methylcyclohexane, the simplest alkylated cyclohexane, contributes to the understanding of combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels. Such research is indirectly related to the reactivity and applications of iodinated cyclohexanes in energy and fuel science (Wang et al., 2014).

Reaction Mechanisms and Catalysis

Research into the reaction mechanisms of cyclohexyl radicals, including studies on iodocyclohexane, sheds light on the electron-transfer processes and transmetalation reactions. This is crucial for understanding the reactivity of 1-Iodo-3-methylcyclohexane in various organic synthesis contexts and its potential applications in developing new catalytic methods (Bertz et al., 1991).

Surface Science Studies

Investigations into the hydrogenation and dehydrogenation of cyclohexane on nickel surfaces provide foundational knowledge relevant to the catalytic transformations of cyclic hydrocarbons, including iodinated derivatives. Understanding these processes is essential for applications in catalysis and materials science (Tjandra & Zaera, 1996).

Mechanism of Action

Mode of Action

Haloalkanes, including 1-Iodo-3-methylcyclohexane, can undergo dehydrohalogenation, a type of elimination reaction . In this process, a hydrogen halide molecule is removed from the haloalkane, resulting in the formation of an alkene . The reaction is facilitated by a base, such as alcoholic KOH .

Biochemical Pathways

The dehydrohalogenation of haloalkanes, including 1-Iodo-3-methylcyclohexane, can lead to the formation of alkenes . Alkenes are unsaturated hydrocarbons that play a crucial role in various biochemical pathways, including lipid metabolism and the synthesis of other organic compounds .

Pharmacokinetics

Like other haloalkanes, it is likely to be absorbed through the gastrointestinal tract or respiratory system, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary result of the action of 1-Iodo-3-methylcyclohexane is the formation of an alkene through the process of dehydrohalogenation . This transformation can have various molecular and cellular effects, depending on the specific alkene formed and its subsequent interactions with biological targets .

Action Environment

The action, efficacy, and stability of 1-Iodo-3-methylcyclohexane can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of the dehydrohalogenation reaction . Additionally, the presence of other substances, such as bases or solvents, can also influence the reaction .

Safety and Hazards

properties

IUPAC Name |

1-iodo-3-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUIJUNLTMQRAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-methylcyclohexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2814531.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B2814535.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide](/img/structure/B2814539.png)

![4-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide](/img/structure/B2814540.png)

![[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile](/img/structure/B2814544.png)

![[4-(2-Methylphenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2814546.png)